Urease-IN-4

Enzymatic assay Urease inhibition IC50 comparison

Standard urease inhibitors like thiourea require >14x higher concentrations, risking off-target effects and solubility issues. Urease-IN-4 (Compound 6e) offers a solution: • Potency: IC50 = 1.64 µM against urease enzyme; IC50 = 15.27 µg/mL against *Proteus vulgaris* • Low cytotoxicity: 91.7% MOLT-4 cell viability at 100 µM (60x above enzymatic IC50) • Ideal for *H. pylori* urease assays, virulence studies, or hit-to-lead optimization

Molecular Formula C16H20N2O3S
Molecular Weight 320.4 g/mol
Cat. No. B12387402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrease-IN-4
Molecular FormulaC16H20N2O3S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CC1C(=O)N(C(=O)S1)CC2=CC=CC=C2
InChIInChI=1S/C16H20N2O3S/c1-2-3-9-17-14(19)10-13-15(20)18(16(21)22-13)11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,19)
InChIKeyHDZRUMSRTVZMHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urease-IN-4 Procurement Guide: A Potent Thioxothiazolidinyl-Acetamide Urease Inhibitor with an IC50 of 1.64 µM


Urease-IN-4 (also known as Compound 6e) is a potent, competitive urease inhibitor belonging to the thioxothiazolidinyl-acetamide class. It is characterized by an in vitro IC50 value of 1.64 µM against the urease enzyme [1]. This small molecule (C16H20N2O3S, MW: 320.41) has also demonstrated inhibitory activity against the urease-positive pathogen *Proteus vulgaris*, with an IC50 of 15.27 µg/mL [1]. Preliminary in vitro studies indicate low cytotoxicity, as shown by a 91.7% cell viability in MOLT-4 cells after a 72-hour exposure at a concentration of 100 µM [1]. The compound's primary citation is a 2023 *Scientific Reports* article detailing its design, synthesis, and biological evaluation as part of a broader series of derivatives [1].

Urease inhibition assays: Reported competitive inhibition mechanism at low micromolar concentrations supports enzymatic mechanism studies.
Bacterial model context: Demonstrated whole-cell activity against P. vulgaris enables urease-dependent phenotype research.
Cell-based assay compatibility: Reported minimal cytotoxicity in MOLT-4 cells supports cell-based study feasibility without confounding toxicity.

Why Urease-IN-4 Cannot Be Substituted with Generic Thiourea or Hydroxyurea: A Quantitative Evidence Brief


Generic substitution with commonly cited reference inhibitors like thiourea or hydroxyurea is scientifically unjustifiable due to the >14-fold and >60-fold differences in potency, respectively. Urease-IN-4 exhibits an IC50 of 1.64 µM, whereas the standard comparator thiourea has an IC50 of 23.62 µM and hydroxyurea an IC50 of 100.21 µM in the same enzymatic assay system [1]. This vast potency gap directly impacts the required working concentration in assays, with thiourea needing more than 14 times the amount to achieve comparable inhibition, which can lead to off-target effects and solubility issues. The distinct thioxothiazolidinyl-acetamide core of Urease-IN-4 is also structurally unrelated to the simple urea/thiourea scaffolds, implying a different binding mode and, consequently, a different selectivity profile. A procurement decision based on a generic urease inhibitor will result in a fundamentally different experimental outcome and data reproducibility.

Concentration gap Thiourea and hydroxyurea require much higher working concentrations, increasing risk of off-target effects and solubility issues.
Structural mismatch The thioxothiazolidinyl-acetamide core differs from simple urea/thiourea scaffolds, implying a distinct binding mode and selectivity profile.
Data reproducibility Using generic urease inhibitors may yield fundamentally different experimental outcomes and compromise reproducibility.

Urease-IN-4 Comparative Potency and Selectivity: Head-to-Head Quantitative Evidence Against Key Comparators


Comparative Urease Inhibition Potency: Urease-IN-4 vs. Thiourea and Hydroxyurea

Urease-IN-4 (IC50 = 1.64 µM) demonstrates significantly higher potency compared to the standard reference inhibitors thiourea (IC50 = 23.62 ± 0.84 µM) and hydroxyurea (IC50 = 100.21 ± 2.5 µM) in a direct in vitro enzymatic assay [1]. This represents a >14-fold improvement over thiourea and a >60-fold improvement over hydroxyurea.

Potency comparison
Head-to-head
Urease-IN-4: 1.64 µM
Thiourea: 23.62 ± 0.84 µM
Hydroxyurea: 100.21 ± 2.5 µM
Difference: >14-fold and >60-fold
Reported potency difference context supports assay selection.
In vitro urease assay (indophenol method).
Enzymatic assay Urease inhibition IC50 comparison

Whole-Cell Activity Against P. vulgaris: Urease-IN-4 vs. Close Analog 6i

Urease-IN-4 (Compound 6e) exhibited superior anti-urease activity against the pathogenic bacterium *Proteus vulgaris* compared to its close analog, Compound 6i, in a whole-cell assay. Urease-IN-4 achieved an IC50 of 15.27 ± 2.40 µg/mL, while Compound 6i showed an IC50 of 17.78 ± 3.75 µg/mL [1]. This demonstrates that even within the same series of thioxothiazolidinyl-acetamides, subtle structural modifications lead to measurable differences in whole-cell activity.

P. vulgaris activity
Head-to-head
Urease-IN-4: 15.27 ± 2.40 µg/mL
Compound 6i: 17.78 ± 3.75 µg/mL
Supports bacterial model selection for P. vulgaris studies.
Whole-cell anti-urease assay; subtle structural changes affect activity.
Antibacterial activity P. vulgaris MIC surrogate

In Vitro Cytotoxicity Profile: Low Toxicity of Urease-IN-4 in MOLT-4 Cells

Urease-IN-4 demonstrates low in vitro cytotoxicity in a 72-hour MTT assay on MOLT-4 (T-cell leukemia) cells. At a concentration of 100 µM, which is over 60 times higher than its enzymatic IC50, the compound had an insignificant effect on cell viability, with 91.7% of cells remaining viable [1]. This indicates a favorable therapeutic window and low potential for off-target cytotoxicity at concentrations relevant for enzyme inhibition.

Cytotoxicity profile
Reported
91.7% cell viability at 100 µM, 72 h in MOLT-4 cells
Supports cell-based assay feasibility without confounding toxicity.
MTT assay; concentration >60-fold above enzymatic IC50.
Cytotoxicity MOLT-4 cell line Safety assessment

Validated Application Scenarios for Urease-IN-4 Based on Quantitative Evidence


In Vitro Enzymatic Assays for H. pylori Urease Inhibition

Urease-IN-4 is an ideal positive control or test compound for in vitro enzymatic screens targeting *H. pylori* urease. Its IC50 of 1.64 µM, quantified via the indophenol method for ammonia detection, provides a potent and well-characterized benchmark [1]. Researchers can use it to calibrate their assay systems or as a reference point to benchmark the activity of novel synthetic inhibitors, as its >14-fold potency advantage over thiourea ensures a clear and easily measurable inhibitory signal at low micromolar concentrations.

Whole-Cell Assays for P. vulgaris Pathogenicity Studies

For investigations into the role of urease in *P. vulgaris* virulence or biofilm formation, Urease-IN-4 is the superior choice among the published thioxothiazolidinyl-acetamide series. Its confirmed IC50 of 15.27 µg/mL against this organism is quantitatively better than its close analog 6i (17.78 µg/mL), making it the most potent tool in its class for probing urease-dependent phenotypes in this specific pathogen [1]. It can be employed as a chemical probe to dissect the contribution of urease to *P. vulgaris* pathogenesis.

Early-Stage Drug Discovery: Hit-to-Lead Optimization for Low Cytotoxicity

Urease-IN-4 serves as a promising starting point for hit-to-lead optimization campaigns aiming to develop safe and effective urease inhibitors. Its favorable in vitro cytotoxicity profile (91.7% MOLT-4 cell viability at 100 µM, a concentration >60-fold above its enzymatic IC50) establishes a strong baseline for medicinal chemistry efforts focused on maintaining or improving this safety window while enhancing potency and pharmacokinetic properties [1]. Procurement of this compound allows for the direct exploration of a scaffold with proven low intrinsic toxicity.

Application
Selection Property
Validation Focus
Urease enzymatic inhibition studies
Inhibition potency context
IC50 benchmarking via indophenol method
P. vulgaris urease-dependent phenotype research
Whole-cell activity context
P. vulgaris IC50 endpoint verification
Cell-based assay feasibility evaluation
Cytotoxicity profile in MOLT-4 cells
Cell viability at supra-enzymatic concentrations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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